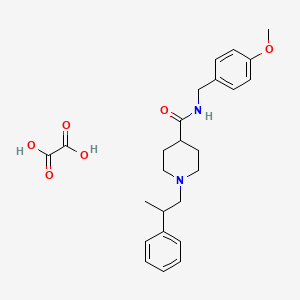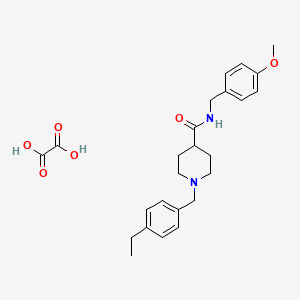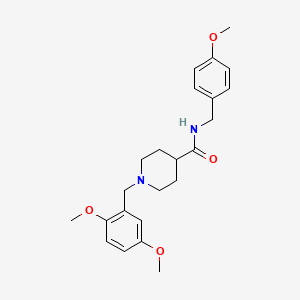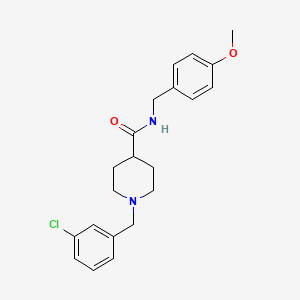
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide
Overview
Description
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as ABT-594, is a synthetic compound that acts as a potent analgesic agent. It was first synthesized in the late 1990s by Abbott Laboratories as a potential drug candidate for pain management. Since then, ABT-594 has been extensively studied for its mechanism of action and potential therapeutic applications.
Mechanism of Action
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide acts as an agonist of the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. This receptor is found in the central nervous system and is involved in the modulation of pain and addiction pathways. This compound binds to this receptor and activates it, leading to the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This activation of the α4β2 nAChR results in the modulation of pain pathways and the reduction of pain signals.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain signals by modulating the activity of pain pathways in the central nervous system. This compound also has the potential to reduce addiction and withdrawal symptoms associated with opioid drugs. In addition, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory pain.
Advantages and Limitations for Lab Experiments
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It is a potent and selective agonist of the α4β2 nAChR, which allows for the specific modulation of pain and addiction pathways. This compound is also relatively stable and easy to synthesize, making it a useful tool for researchers. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide. One area of research is the development of new analogs of this compound that may have improved pharmacological properties. Another direction is the investigation of the potential use of this compound in the treatment of other conditions, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Scientific Research Applications
1-(3-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of pain management. It has been shown to be effective in the treatment of various types of pain, including neuropathic pain, inflammatory pain, and visceral pain. This compound has also been studied for its potential use in the treatment of addiction and withdrawal symptoms associated with opioid drugs.
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O2/c1-26-20-7-5-16(6-8-20)14-23-21(25)18-9-11-24(12-10-18)15-17-3-2-4-19(22)13-17/h2-8,13,18H,9-12,14-15H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOCKXPXLKASNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949612.png)
![1-[4-(benzyloxy)benzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949615.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-N-cycloheptyl-4-piperidinecarboxamide oxalate](/img/structure/B3949619.png)
![1-(2-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949621.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxybenzyl)-4-piperidinecarboxamide ethanedioate (salt)](/img/structure/B3949626.png)
![1-(4-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949628.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949639.png)
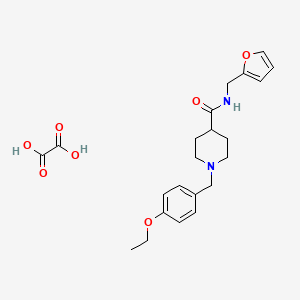
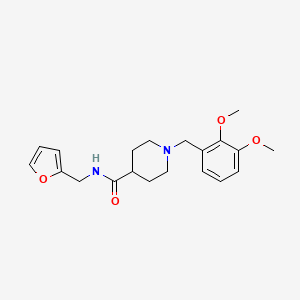
![1-[3-(benzyloxy)benzyl]-N-(2-furylmethyl)-4-piperidinecarboxamide](/img/structure/B3949667.png)
